

# A Head-to-Head Showdown: Comparing Oral Treatments for Psoriasis

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For researchers and drug development professionals navigating the landscape of psoriasis therapeutics, direct comparative studies of oral treatments are invaluable. This guide provides a detailed, data-driven comparison of two key head-to-head clinical trials: the modern matchup of Deucravacitinib versus Apremilast, and the classic comparison of Methotrexate versus Cyclosporine. We delve into the efficacy and safety data, experimental protocols, and underlying mechanisms of action to offer a comprehensive overview for the scientific community.

## Deucravacitinib vs. Apremilast: A New Era of Targeted Oral Therapies

The POETYK PSO-1 and POETYK PSO-2 phase 3 trials established Deucravacitinib, a selective tyrosine kinase 2 (TYK2) inhibitor, as a superior oral option to the phosphodiesterase 4 (PDE4) inhibitor, Apremilast, for moderate-to-severe plaque psoriasis.<sup>[1][2]</sup>

## Efficacy: Deucravacitinib Demonstrates Superior Clearing of Psoriatic Plaques

In both pivotal trials, Deucravacitinib consistently outperformed Apremilast in achieving key efficacy endpoints at week 16. A significantly higher percentage of patients treated with Deucravacitinib achieved at least a 75% reduction in the Psoriasis Area and Severity Index (PASI 75) and a static Physician's Global Assessment (sPGA) score of clear or almost clear

(sPGA 0/1).[1][2] The efficacy of Deucravacitinib was shown to improve beyond the initial 16 weeks and was maintained through 52 weeks of treatment.[1][3]

Efficacy Endpoint (Week 16)	Deucravacitinib 6 mg QD	Apremilast 30 mg BID	Placebo
POETYK PSO-1			
PASI 75 Response	58.4% <sup>[1]</sup>	35.1% <sup>[1]</sup>	12.7% <sup>[1]</sup>
sPGA 0/1 Response	53.6% <sup>[1]</sup>	32.1% <sup>[1]</sup>	7.2% <sup>[1]</sup>
POETYK PSO-2			
PASI 75 Response	53.0% <sup>[2]</sup>	39.8% <sup>[2]</sup>	9.4% <sup>[2]</sup>
sPGA 0/1 Response	49.5% <sup>[2]</sup>	33.9% <sup>[2]</sup>	8.6% <sup>[2]</sup>

## Safety and Tolerability: A Favorable Profile for Deucravacitinib

Adverse event rates with Deucravacitinib were comparable to both placebo and Apremilast.<sup>[1]</sup> The most common adverse event reported in patients receiving Deucravacitinib was nasopharyngitis.<sup>[2][3]</sup> Notably, no clinically significant laboratory changes were observed with Deucravacitinib treatment.<sup>[3]</sup>

## Experimental Protocols: The POETYK PSO Trials

The POETYK PSO-1 and PSO-2 trials were 52-week, randomized, double-blind, placebo- and active-comparator-controlled phase 3 studies.

**Patient Population:** Adults with moderate-to-severe plaque psoriasis for at least 6 months, defined by a PASI score of  $\geq 12$ , an sPGA score of  $\geq 3$ , and body surface area (BSA) involvement of  $\geq 10\%$ .<sup>[4][5]</sup>

**Treatment Arms:**

- Deucravacitinib 6 mg once daily

- Apremilast 30 mg twice daily
- Placebo

Key Inclusion Criteria:

- Age  $\geq 18$  years
- Candidate for systemic psoriasis therapy and/or phototherapy[4]

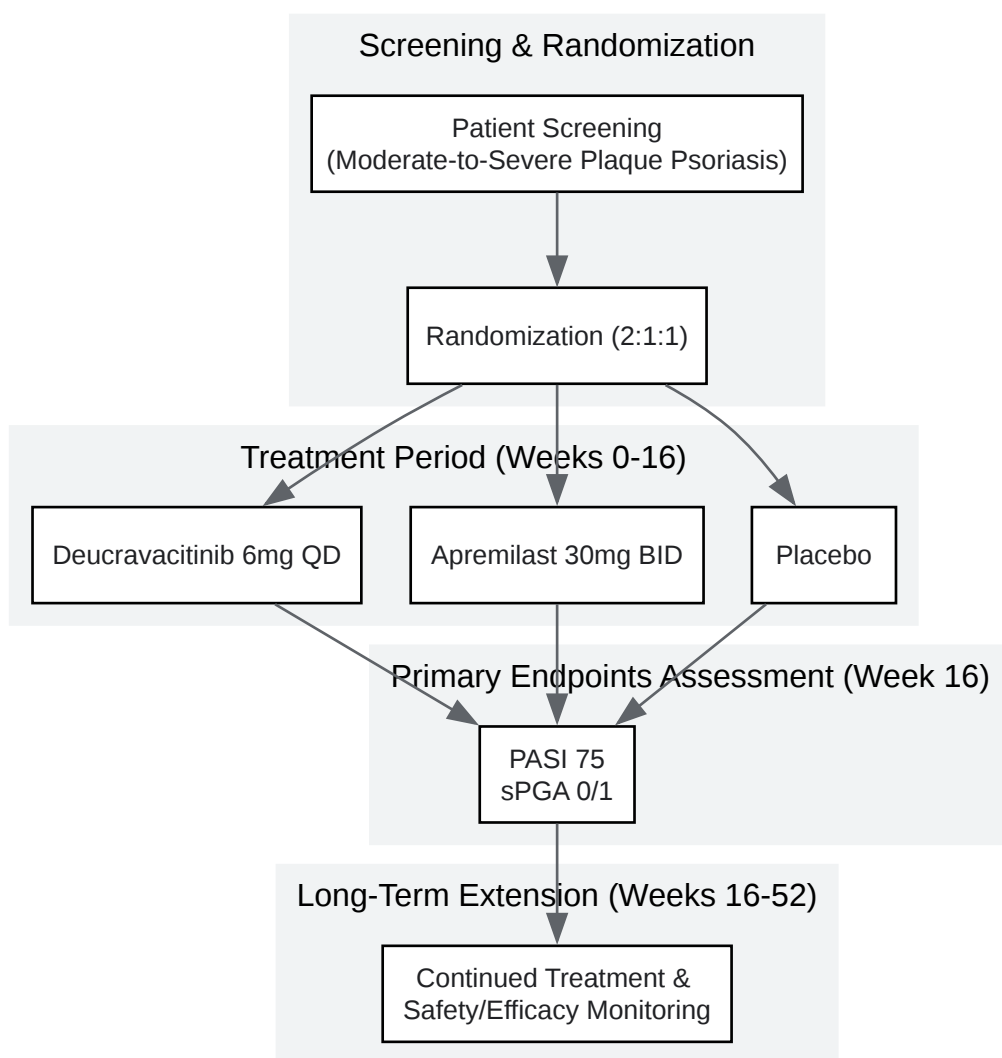
Key Exclusion Criteria:

- Forms of psoriasis other than chronic stable plaque type
- Prior exposure to Deucravacitinib or Apremilast
- Recent exposure to other biologic or systemic psoriasis treatments[4]

Primary Endpoints:

- Proportion of patients achieving PASI 75 response at week 16 vs. placebo
- Proportion of patients achieving sPGA 0/1 response at week 16 vs. placebo[1][2]

Below is a graphical representation of the experimental workflow for the POETKYK PSO trials.

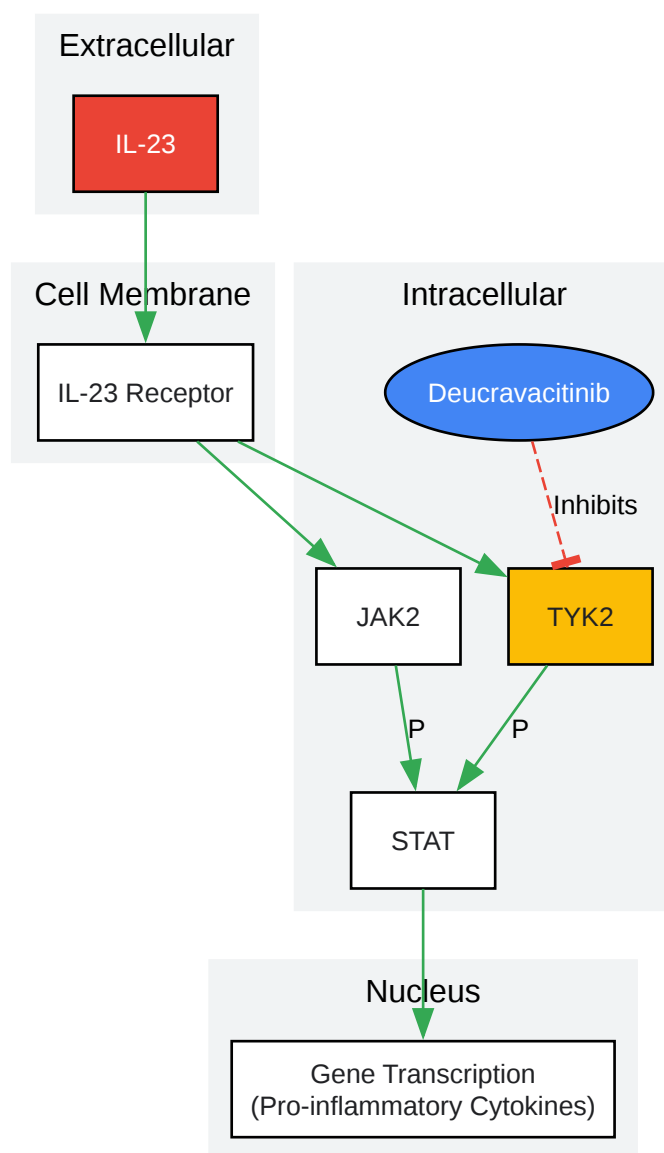


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Experimental workflow of the POETYK PSO trials.

## Signaling Pathways: A Tale of Two Mechanisms

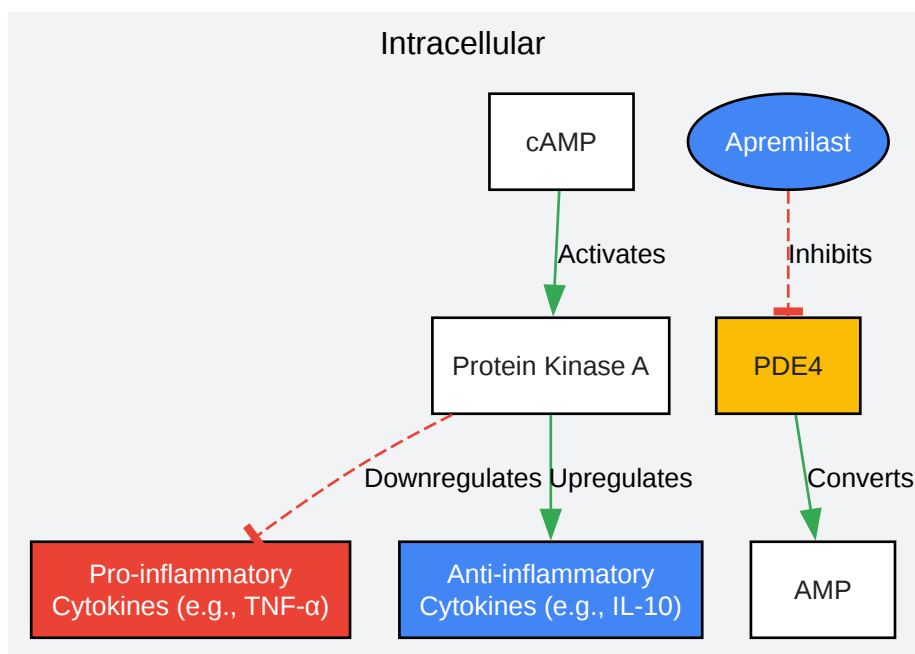
Deucravacitinib's efficacy stems from its unique allosteric inhibition of TYK2, a member of the Janus kinase (JAK) family. By binding to the regulatory pseudokinase domain of TYK2, Deucravacitinib selectively blocks the signaling of key cytokines in psoriasis pathogenesis, including IL-23 and Type I interferons, without significantly affecting other JAK family members. [3][6][7] This targeted approach is believed to contribute to its favorable safety profile.

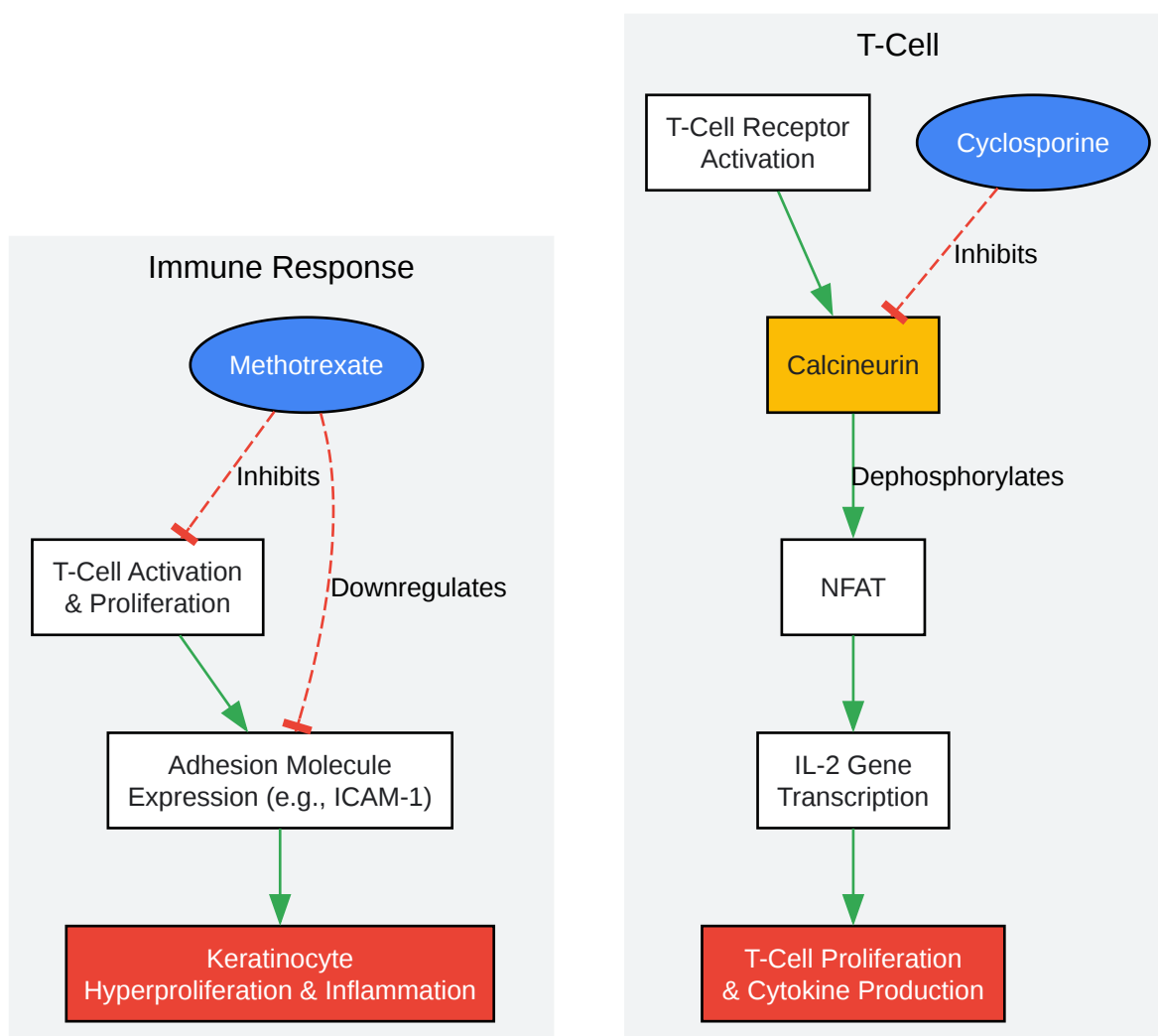


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#### Signaling pathway of Deucravacitinib.

Apremilast, on the other hand, is a small-molecule inhibitor of PDE4. By inhibiting PDE4, Apremilast increases intracellular levels of cyclic adenosine monophosphate (cAMP).[8][9][10] This elevation in cAMP is thought to modulate the production of pro-inflammatory and anti-inflammatory mediators.[9]





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